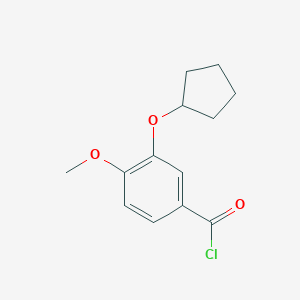

3-(Cyclopentyloxy)-4-methoxybenzoyl chloride

Description

BenchChem offers high-quality 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyclopentyloxy-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWHXPWJCDTADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)Cl)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383246 | |

| Record name | 3-(cyclopentyloxy)-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144036-19-1 | |

| Record name | 3-(cyclopentyloxy)-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride: A Keystone Intermediate in Modern Drug Development

This guide provides an in-depth technical overview of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride (CAS No. 144036-19-1), a critical intermediate in the synthesis of advanced pharmaceutical compounds. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's properties, synthesis, and application, with a particular focus on its pivotal role in the manufacturing of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.

Executive Summary & Strategic Importance

3-(Cyclopentyloxy)-4-methoxybenzoyl chloride is a highly reactive acyl chloride derivative. Its strategic importance in pharmaceutical development stems from its function as a precisely tailored building block. The unique arrangement of its cyclopentyloxy and methoxy groups on the benzoyl scaffold makes it an ideal precursor for creating complex molecular architectures that exhibit high target affinity and specificity.

Its primary and most notable application is in the synthesis of Roflumilast, a potent anti-inflammatory agent used in the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1] The structural features of the benzoyl chloride directly translate to the core pharmacophore of Roflumilast, making its synthesis and purity paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).

Physicochemical & Structural Properties

A thorough understanding of the compound's properties is fundamental for its effective use in synthesis, including reaction design, purification, and storage.

| Property | Value | Source |

| CAS Number | 144036-19-1 | [2][3] |

| Molecular Formula | C13H15ClO3 | [2][4] |

| Molecular Weight | 254.71 g/mol | [2][4] |

| IUPAC Name | 3-(cyclopentyloxy)-4-methoxybenzoyl chloride | [3] |

| Appearance | Varies; often supplied as a solid or liquid | [5] |

| Purity | Typically ≥97% for research and development grades | [4] |

Synthesis Pathway and Mechanistic Considerations

The synthesis of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The common industrial route begins with the readily available precursor, isovanillin (3-hydroxy-4-methoxybenzaldehyde).[6][7]

Step 1: O-Alkylation of Isovanillin

The initial step involves the etherification of the phenolic hydroxyl group of isovanillin with a cyclopentyl halide (e.g., cyclopentyl bromide) under basic conditions. This Williamson ether synthesis is a cornerstone of organic chemistry.

-

Causality: A moderately strong base (e.g., K2CO3) is employed to deprotonate the phenolic hydroxyl, which is significantly more acidic than an aliphatic alcohol. This generates a phenoxide anion, a potent nucleophile that readily attacks the electrophilic carbon of the cyclopentyl bromide, displacing the bromide ion and forming the desired ether linkage. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates this SN2 reaction by solvating the cation of the base without hindering the nucleophile.

Step 2: Oxidation to Carboxylic Acid

The aldehyde functional group of the resulting 3-(cyclopentyloxy)-4-methoxybenzaldehyde is then oxidized to a carboxylic acid.

-

Causality: Standard oxidizing agents like potassium permanganate (KMnO4) or sodium chlorite (NaClO2) are effective. The oxidation must be selective for the aldehyde to avoid unwanted side reactions on the aromatic ring or ether linkages. Mild conditions are therefore preferred.

Step 3: Chlorination to Acyl Chloride

The final and most critical step is the conversion of the 3-(cyclopentyloxy)-4-methoxybenzoic acid to the target acyl chloride.

-

Causality: This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).[8] Thionyl chloride is often favored on an industrial scale due to its cost-effectiveness and the fact that its byproducts (SO2 and HCl) are gaseous, which simplifies purification. A catalytic amount of a solvent like dimethylformamide (DMF) is often added to accelerate the reaction via the formation of a Vilsmeier intermediate, which is a more potent acylating agent.[9] The high reactivity of the resulting benzoyl chloride necessitates its use in subsequent steps under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

Application in the Synthesis of Roflumilast

The primary utility of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride is as the key acylating agent in the synthesis of Roflumilast.[9][10] This step involves an amide bond formation with 3,5-dichloro-4-aminopyridine.

Protocol: Amide Coupling Reaction

-

Anion Formation: 3,5-dichloro-4-aminopyridine is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in an inert solvent like tetrahydrofuran (THF).[9][10]

-

Insight: The use of a strong base is crucial to deprotonate the amino group of the pyridine derivative. This generates a highly nucleophilic pyridinyl anion, which is a much more reactive species than the neutral amine, facilitating a more efficient and rapid coupling reaction.

-

-

Acylation: A solution of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride in the same solvent is added dropwise to the suspension of the pyridinyl anion at a controlled temperature (e.g., 15-20°C).[9]

-

Insight: The controlled, dropwise addition is a critical process parameter. It helps to manage the exothermic nature of the reaction and prevents the formation of impurities that could arise from localized high concentrations of the highly reactive acyl chloride.

-

-

Work-up and Purification: Following the reaction, the mixture is quenched and the crude Roflumilast is isolated. Purification is typically achieved through recrystallization to yield the API with the high purity required for pharmaceutical use.

Analytical Characterization

Quality control is non-negotiable. The identity and purity of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride must be rigorously confirmed before its use in API synthesis. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts and coupling constants of protons and carbons.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic strong carbonyl (C=O) stretch of the acyl chloride at approximately 1780-1815 cm⁻¹.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine purity by separating the main compound from any starting materials or byproducts.

Safety, Handling, and Storage

As a reactive acyl chloride, this compound presents specific hazards that demand strict safety protocols.

-

Hazards: It is corrosive and reacts violently with water and other nucleophiles (e.g., alcohols, amines). Upon hydrolysis, it releases hydrochloric acid (HCl), which is also corrosive and toxic.

-

Handling: Always handle in a well-ventilated fume hood. [2]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [5]Avoid contact with skin, eyes, and inhalation of vapors. [2]* Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials like water, bases, and oxidizing agents. [2]The container must be kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.

Conclusion

3-(Cyclopentyloxy)-4-methoxybenzoyl chloride is more than just a chemical intermediate; it is an enabling molecule for the synthesis of targeted therapeutics like Roflumilast. Its preparation requires a multi-step, controlled process, and its reactivity demands careful handling. For drug development professionals, a deep understanding of this compound's synthesis, properties, and application is essential for the successful and efficient production of life-changing medicines.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Roflumilast?

-

Lee, K. Y., et al. (2020). The effect and associated mechanism of action of phosphodiesterase 4 (PDE4) inhibitor on CD4+ lymphocyte proliferation. Journal of the Korean Medical Science, 35(40), e355. Retrieved from [Link]

- XiXisys.com. 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOYL CHLORIDE (CAS No. 144036-19-1) SDS.

- Arcutis Biotherapeutics. Topical Roflumilast Cream.

- HCPLive. (2022, December 20). Efficacy, Safety, and Clinical Implications of Roflumilast.

- Li, H., et al. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048.

- Google Patents. (2013). US8536206B2 - Process for the preparation of roflumilast.

- Justia Patents. (2013). Novel Process For The Preparation Of Roflumilast.

-

PubChem. 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride. Retrieved from [Link]

- LabSolutions. 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride.

- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET - 3-(Cyclopentyloxy)-4-methoxybenzaldehyde.

- BLD Pharm. 144036-19-1|3-(Cyclopentyloxy)-4-methoxybenzoyl chloride.

- CP Lab Safety. 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride, min 97%, 1 gram.

-

Wikipedia. Isovanillin. Retrieved from [Link]

- ChemicalBook. 4-Methoxybenzoyl chloride synthesis.

-

PubChem. Isovanillin. Retrieved from [Link]

Sources

- 1. What is the mechanism of Roflumilast? [synapse.patsnap.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride | C13H15ClO3 | CID 2794600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. fishersci.nl [fishersci.nl]

- 6. Isovanillin - Wikipedia [en.wikipedia.org]

- 7. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 9. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]

- 10. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to the Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride from Vanillic Acid

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride, a key intermediate in the development of pharmacologically active molecules, including potent phosphodiesterase type IV (PDE IV) inhibitors.[1] The synthesis is a two-step process commencing with vanillic acid. The first step involves the O-alkylation of the phenolic hydroxyl group of vanillic acid with a cyclopentyl moiety via a Williamson ether synthesis to yield 3-(cyclopentyloxy)-4-methoxybenzoic acid. The subsequent step converts the resulting carboxylic acid into the target acyl chloride using a chlorinating agent such as thionyl chloride. This guide details the reaction mechanisms, provides step-by-step experimental protocols, and outlines methods for purification and characterization, offering researchers a robust and reproducible methodology.

Introduction

3-(Cyclopentyloxy)-4-methoxybenzoyl chloride is a crucial building block in medicinal chemistry and drug development. Its derivatives have been identified as potent and selective inhibitors of phosphodiesterase type IV (PDE IV), an enzyme class implicated in inflammatory pathways. The synthesis of this intermediate from a readily available and bio-renewable starting material like vanillic acid presents an economical and sustainable approach.

This guide is structured to provide a granular, field-tested perspective on the synthesis, emphasizing the rationale behind procedural choices to ensure both high yield and purity. The overall synthetic pathway is depicted below.

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzoic Acid

This initial step focuses on the selective alkylation of the phenolic hydroxyl group of vanillic acid.

Mechanism and Rationale

The conversion of vanillic acid to 3-(cyclopentyloxy)-4-methoxybenzoic acid is achieved through the Williamson ether synthesis. This classic organic reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2]

The process involves two key stages:

-

Deprotonation: The phenolic hydroxyl group of vanillic acid is deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion. The carboxylic acid group is also deprotonated but is less nucleophilic and does not interfere with the subsequent alkylation under these conditions.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., cyclopentyl bromide). This attack displaces the bromide leaving group in a concerted, single-step mechanism, forming the desired ether linkage.[2][3][4]

Caption: Mechanism of Williamson ether synthesis.

Choice of Reagents:

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong base, ideal for selectively deprotonating the phenolic hydroxyl without causing unwanted side reactions. It is also economical and easy to handle.

-

Alkylating Agent: Cyclopentyl bromide is a suitable electrophile. While secondary alkyl halides can sometimes lead to elimination side products, for cyclopentyl systems, substitution is generally favored under these conditions.[5]

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol

Materials:

| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |

|---|---|---|---|---|

| Vanillic Acid | 168.15 | 10.0 g | 0.059 | 1.0 |

| Cyclopentyl Bromide | 149.04 | 10.6 g (7.9 mL) | 0.071 | 1.2 |

| Potassium Carbonate | 138.21 | 12.3 g | 0.089 | 1.5 |

| DMF | - | 100 mL | - | - |

| 1M HCl | - | ~150 mL | - | - |

| Ethyl Acetate | - | 200 mL | - | - |

| Brine | - | 50 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillic acid (10.0 g), potassium carbonate (12.3 g), and DMF (100 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add cyclopentyl bromide (7.9 mL) dropwise to the mixture.

-

Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Acidify the aqueous mixture to pH 2-3 by slowly adding 1M HCl. A precipitate will form.

-

Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).

-

For purification, the crude product can be recrystallized from an ethanol/water mixture.

-

Dry the purified solid in a vacuum oven at 50 °C to a constant weight.

Characterization of Intermediate

The structure of the intermediate, 3-(cyclopentyloxy)-4-methoxybenzoic acid, should be confirmed.

-

Appearance: White to off-white solid.[6]

-

Expected ¹H NMR Data: Peaks corresponding to the cyclopentyl protons, methoxy protons, aromatic protons, and the carboxylic acid proton.

-

Expected IR Data: A broad O-H stretch for the carboxylic acid, C-H stretches for alkyl and aromatic groups, a C=O stretch for the carbonyl, and C-O stretches for the ether and methoxy groups.

Part 2: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzoyl Chloride

This second step converts the carboxylic acid intermediate into the more reactive acyl chloride, a versatile precursor for amide bond formation.

Mechanism and Rationale

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[10] The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

A chloride ion is eliminated, forming a chlorosulfite intermediate.

-

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.[11]

-

This tetrahedral intermediate collapses, eliminating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts and forming the final acyl chloride.[10]

Choice of Reagents:

-

Thionyl Chloride (SOCl₂): It is a highly effective chlorinating agent. The gaseous nature of its byproducts (SO₂ and HCl) simplifies the workup, as they can be easily removed from the reaction mixture.[10]

-

Catalyst (DMF): A catalytic amount of DMF is often used to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent activating agent for the carboxylic acid.

-

Solvent: An inert solvent like toluene or dichloromethane is typically used. The reaction can also be run neat in an excess of thionyl chloride.[12]

Experimental Protocol

Safety Note: This reaction should be performed in a well-ventilated fume hood as it involves corrosive thionyl chloride and evolves toxic gases (SO₂ and HCl). All glassware must be thoroughly dried to prevent hydrolysis of the reagents and product.

Materials:

| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |

|---|---|---|---|---|

| 3-(Cyclopentyloxy)-4-methoxybenzoic acid | 236.26 | 5.0 g | 0.021 | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 3.8 mL (6.3 g) | 0.053 | 2.5 |

| Toluene | - | 25 mL | - | - |

| DMF | - | 2-3 drops | - | Catalytic |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube (or connected to a gas trap), add 3-(cyclopentyloxy)-4-methoxybenzoic acid (5.0 g) and toluene (25 mL).

-

Add a few drops of DMF to the suspension.

-

Slowly add thionyl chloride (3.8 mL) to the mixture at room temperature. Gas evolution will be observed.

-

Heat the mixture to reflux (around 70-80 °C) for 2-3 hours, until gas evolution ceases.[13]

-

Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC to check for the disappearance of the starting acid and the formation of the corresponding methyl ester.[14]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is advisable to co-evaporate with dry toluene (2 x 10 mL) to ensure complete removal of residual SOCl₂.[12]

-

The resulting crude 3-(cyclopentyloxy)-4-methoxybenzoyl chloride is typically obtained as an oil or low-melting solid and is often used in the next step without further purification due to its moisture sensitivity.[14]

Characterization of Final Product

The final product is highly reactive and susceptible to hydrolysis.

-

Appearance: Typically a pale yellow oil or solid.

-

Molecular Formula: C₁₃H₁₅ClO₃[15]

-

Molecular Weight: 254.71 g/mol [15]

-

Characterization: Due to its reactivity, the product is usually characterized by reacting it with a nucleophile (e.g., an amine to form an amide) and then characterizing the stable derivative. If required, a quick acquisition of an IR spectrum should show the disappearance of the broad O-H band of the carboxylic acid and a shift of the C=O stretch to a higher wavenumber (typically >1750 cm⁻¹), which is characteristic of an acyl chloride.

Conclusion

This guide outlines a reliable and scalable two-step synthesis for 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride from vanillic acid. The procedures detailed herein are based on well-established chemical principles—the Williamson ether synthesis and acylation with thionyl chloride—and have been optimized for clarity and reproducibility. By following this protocol, researchers in drug development and medicinal chemistry can efficiently produce this valuable intermediate for further synthetic applications.

References

- Vertex AI Search. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples - Chemistry Notes.

- ChemTalk. Williamson Ether Synthesis.

- Wikipedia. Williamson ether synthesis.

- Chemistry Steps. The Williamson Ether Synthesis.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- XiXisys.com. 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOYL CHLORIDE (CAS No. 144036-19-1) SDS.

- American Chemical Society. (1998). Process Development of the PDE IV Inhibitor 3-(Cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl). Organic Process Research & Development.

- Benchchem. Synthesis routes of 4-Methoxybenzyl chloride.

- Organic Syntheses. (1950). vanillic acid. Org. Synth. 1950, 30, 101.

- ChemicalBook. 4-Methoxybenzoyl chloride synthesis.

- Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor.

- CP Lab Safety. 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride, min 97%, 1 gram.

- ResearchGate. (A): Alkylation of the vanillin moiety through the hydroxyl functional group.

- BLD Pharm. 144036-19-1|3-(Cyclopentyloxy)-4-methoxybenzoyl chloride.

- PrepChem.com. Synthesis of p-methoxybenzoyl chloride.

- PrepChem.com. (2025, December 18). Synthesis of 4-[5-(Cyclopentyloxycarbonyl)amino-1-methylindol-3ylmethyl]-3-methoxybenzoic acid.

- National Institutes of Health.

- Finetech Industry Limited. 3-(cyclopentyloxy)-4-methoxybenzoic acid | cas: 144036-17-9.

- ResearchGate.

- Santa Cruz Biotechnology. 3-Cyclopentyloxy-4-methoxybenzoic acid | CAS 144036-17-9 | SCBT.

- Taylor & Francis Online. Thionyl chloride – Knowledge and References.

- Organic Chemistry Portal.

- Matrix Fine Chemicals. 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID | CAS 144036-17-9.

- ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?.

- Organic Chemistry Portal. Acyl chloride synthesis.

- Echemi. 144036-17-9, 3-(Cyclopentyloxy)-4-methoxybenzoic acid Formula.

- BLD Pharm. 144036-17-9|3-(Cyclopentyloxy)-4-methoxybenzoic acid.

- BOC Sciences. CAS 133332-49-7 3-CYCLOPENTYLOXY-4-METHOXYBENZYL ALCOHOL.

- Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides.

- Google Patents.

- Chemguide. converting carboxylic acids into acyl (acid) chlorides.

- Google Patents. US6770783B1 - Method for producing acid chlorides.

- Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

- MDPI. (2016).

- National Institutes of Health. Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis - PMC.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. prepchem.com [prepchem.com]

- 7. 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID | CAS: 144036-17-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. scbt.com [scbt.com]

- 9. 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID | CAS 144036-17-9 [matrix-fine-chemicals.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. prepchem.com [prepchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Page loading... [wap.guidechem.com]

- 16. calpaclab.com [calpaclab.com]

- 17. 144036-19-1|3-(Cyclopentyloxy)-4-methoxybenzoyl chloride|BLD Pharm [bldpharm.com]

3-(Cyclopentyloxy)-4-methoxybenzoyl chloride molecular structure and weight

An In-Depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzoyl Chloride

Abstract

This technical guide provides a comprehensive overview of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride (CAS No. 144036-19-1), a key organic building block utilized primarily in pharmaceutical research and development. The document details its molecular structure, physicochemical properties, a validated synthesis protocol, and its applications as a reactive intermediate. Intended for researchers, chemists, and professionals in drug development, this guide consolidates essential technical data and procedural knowledge to facilitate its effective and safe use in a laboratory setting.

Chemical Identity and Properties

3-(Cyclopentyloxy)-4-methoxybenzoyl chloride is a polysubstituted aromatic acyl chloride. The presence of the highly reactive benzoyl chloride functional group makes it an excellent acylating agent, while the cyclopentyloxy and methoxy moieties modulate its solubility, steric profile, and electronic properties, influencing its reactivity and the characteristics of its derivatives.

Molecular Structure

The molecule consists of a benzene ring substituted with a methoxy group, a cyclopentyloxy group, and a benzoyl chloride group. The substituents are arranged to optimize its utility as an intermediate in the synthesis of complex target molecules, such as phosphodiesterase-4 (PDE4) inhibitors.

Caption: 2D structure of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride.

Physicochemical Data

The key properties of this compound are summarized in the table below. This data is essential for reaction planning, purification, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 144036-19-1 | [1][2] |

| Molecular Formula | C₁₃H₁₅ClO₃ | [1][2] |

| Molecular Weight | 254.71 g/mol | [2] |

| IUPAC Name | 3-(cyclopentyloxy)-4-methoxybenzoyl chloride | [3] |

| Synonyms | 3-Cyclopentyloxy-4-methoxy-benzoyl chloride | [1][4] |

| Purity | Typically ≥97% | [1] |

| Appearance | Solid (typical for acyl chlorides of this MW) | Inferred |

Synthesis Protocol

3-(Cyclopentyloxy)-4-methoxybenzoyl chloride is synthesized from its corresponding carboxylic acid, 3-(cyclopentyloxy)-4-methoxybenzoic acid (CAS 144036-17-9).[5][6] The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, necessary for activating the carboxyl group toward nucleophilic acyl substitution.[7] Thionyl chloride (SOCl₂) is the reagent of choice for this conversion due to its high reactivity and the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.[8][9]

Synthesis Workflow

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for acyl chloride synthesis.[8][10]

Materials:

-

3-(cyclopentyloxy)-4-methoxybenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0-3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

N,N-Dimethylformamide (DMF) (catalytic amount, ~1-2 drops)

-

Rotary evaporator, reflux condenser, nitrogen/argon line, magnetic stirrer.

Procedure:

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-(cyclopentyloxy)-4-methoxybenzoic acid.

-

Solvent Addition: Add anhydrous DCM to dissolve the starting material (approx. 5-10 mL per gram of acid).

-

Catalyst: Add a catalytic amount of DMF (1-2 drops) to the stirred suspension. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.

-

Reagent Addition: Slowly add thionyl chloride dropwise to the mixture at room temperature. An initial effervescence (HCl gas) may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by TLC (quenching an aliquot with methanol to form the methyl ester).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Co-evaporation with an anhydrous solvent like toluene can be performed to ensure complete removal of residual SOCl₂.

-

Product Isolation: The resulting crude product, 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride, is often used directly in the next step without further purification. If high purity is required, vacuum distillation or recrystallization can be attempted, though care must be taken to avoid exposure to moisture.

Self-Validation: The successful synthesis is confirmed by the disappearance of the carboxylic acid starting material on a TLC plate and subsequent spectroscopic analysis (IR, NMR) of the product. The IR spectrum should show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber (typically >1750 cm⁻¹).

Reactivity and Applications in Drug Development

As an acyl chloride, the compound is a highly reactive electrophile. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, making it a valuable intermediate for building molecular complexity.

Typical Reactions

-

Esterification: Reacts with alcohols to form esters.

-

Amidation: Reacts with primary or secondary amines to form amides. This is one of its most critical applications in medicinal chemistry.

-

Friedel-Crafts Acylation: Can acylate aromatic rings in the presence of a Lewis acid catalyst.

Application as a Pharmaceutical Intermediate

A prime example of its application is in the synthesis of potent and selective phosphodiesterase-4 (PDE4) inhibitors.[11] These inhibitors are investigated for treating inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD). The 3-(cyclopentyloxy)-4-methoxyphenyl motif is a core structural feature in many PDE4 inhibitors, including Rolipram and Roflumilast. The benzoyl chloride serves as the activated precursor to form an amide bond with a suitable amine-containing fragment, completing the synthesis of the target drug candidate.

Safety and Handling

Hazard Identification:

-

Causes severe skin burns and eye damage.

-

Reacts violently with water, releasing corrosive HCl gas.[2]

-

Moisture sensitive; must be handled under anhydrous conditions.

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Some suppliers recommend cold-chain transportation.[12]

-

Incompatibilities: Avoid contact with water, alcohols, strong bases, and oxidizing agents.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Clark, J. (2023). Preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]

-

ResearchGate. (n.d.). 19.2 Preparation of Acyl Chlorides. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

LabSolutions. (n.d.). 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.

-

CP Lab Safety. (n.d.). 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride, min 97%, 1 gram. Retrieved from [Link]

- Yahya-Meymandi, A., Mohammadi Ziarani, G., Shafiee, A., & Foroumadi, A. (2012). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Iranian Journal of Pharmaceutical Research, 11(3), 843–848.

-

Finetech Industry Limited. (n.d.). 3-(cyclopentyloxy)-4-methoxybenzoic acid. Retrieved from [Link]

-

XiXisys.com. (n.d.). 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOYL CHLORIDE (CAS No. 144036-19-1) SDS. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-4-methylbenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-cyclopentyloxy-4-methoxybenzoic acid (C13H16O4). Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride | C13H15ClO3 | CID 2794600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID | CAS: 144036-17-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. PubChemLite - 3-cyclopentyloxy-4-methoxybenzoic acid (C13H16O4) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 11. asianpubs.org [asianpubs.org]

- 12. 144036-17-9|3-(Cyclopentyloxy)-4-methoxybenzoic acid|BLD Pharm [bldpharm.com]

A Spectroscopic Guide to 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride: Structure Elucidation for the Research Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride (C₁₃H₁₅ClO₃, CAS No. 144036-19-1). As a specialized acyl chloride, this molecule holds potential as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document, intended for researchers, scientists, and professionals in drug development, offers an in-depth interpretation of its nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR), and mass spectrometry (MS) data. The causality behind the experimental choices and the logic of spectral interpretation are detailed to provide a self-validating framework for the structural elucidation of this and related compounds.

Introduction: The Significance of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride

3-(Cyclopentyloxy)-4-methoxybenzoyl chloride is a bespoke chemical entity featuring a highly reactive benzoyl chloride moiety, a common pharmacophore in numerous biologically active compounds. The presence of both a methoxy and a more sterically demanding cyclopentyloxy group on the aromatic ring offers unique opportunities for molecular design, potentially influencing solubility, metabolic stability, and target-binding affinity. The synthesis of its parent carboxylic acid, 3-(cyclopentyloxy)-4-methoxybenzoic acid, has been documented, suggesting the feasibility of producing the title compound for broader research applications.[1][2][3][4]

The precise characterization of such a molecule is paramount before its application in any synthetic workflow. Spectroscopic analysis provides the definitive fingerprint of a molecule's structure. This guide will present a detailed, albeit predictive, spectroscopic dataset for 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride, grounded in the established principles of organic spectroscopy and data from closely related analogues.

Synthesis and Sample Preparation: A Rationale

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. For the preparation of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride from its carboxylic acid precursor, thionyl chloride (SOCl₂) is the reagent of choice. This selection is based on the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, simplifying the purification of the desired product.

A typical laboratory-scale synthesis would involve the reaction of 3-(cyclopentyloxy)-4-methoxybenzoic acid with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), followed by removal of the excess reagent under reduced pressure.

For spectroscopic analysis, the purified benzoyl chloride would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), for NMR analysis. For IR spectroscopy, a thin film on a salt plate (e.g., KBr) or analysis via an attenuated total reflectance (ATR) accessory would be suitable. Mass spectrometry would likely be performed using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride is predicted to exhibit distinct signals corresponding to the aromatic, methoxy, and cyclopentyloxy protons. The chemical shifts are influenced by the electron-withdrawing nature of the benzoyl chloride and the electron-donating character of the alkoxy groups.

Table 1: Predicted ¹H NMR Data for 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.70 | dd, J ≈ 8.5, 2.0 Hz | 1H | Ar-H (H-6) | Ortho to the electron-withdrawing C=OCl group and meta to the methoxy group, leading to a downfield shift. |

| ~7.55 | d, J ≈ 2.0 Hz | 1H | Ar-H (H-2) | Ortho to the cyclopentyloxy group and meta to the C=OCl group. |

| ~6.95 | d, J ≈ 8.5 Hz | 1H | Ar-H (H-5) | Ortho to the methoxy group, experiencing its shielding effect. |

| ~4.85 | m | 1H | O-CH (cyclopentyl) | The proton on the carbon directly attached to the oxygen is significantly deshielded. |

| ~3.90 | s | 3H | O-CH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |

| ~1.95 | m | 2H | Cyclopentyl-CH₂ | Protons on the carbons adjacent to the O-CH group. |

| ~1.80 | m | 2H | Cyclopentyl-CH₂ | Protons on the carbons adjacent to the O-CH group. |

| ~1.65 | m | 4H | Cyclopentyl-CH₂ | Remaining cyclopentyl protons. |

Rationale for Assignments: The aromatic region is expected to show an AMX spin system, characteristic of a 1,2,4-trisubstituted benzene ring. The protons ortho and para to the electron-donating alkoxy groups will be shifted upfield relative to those influenced by the electron-withdrawing acyl chloride. The methine proton of the cyclopentyloxy group is expected to be the most downfield of the aliphatic signals due to its direct attachment to the electronegative oxygen atom.

¹³C NMR Spectroscopy: The Carbon Framework

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168.0 | C=O (Acyl Chloride) | The carbonyl carbon of an acyl chloride is highly deshielded. |

| ~155.0 | Ar-C (C-4) | Aromatic carbon attached to the methoxy group. |

| ~148.0 | Ar-C (C-3) | Aromatic carbon attached to the cyclopentyloxy group. |

| ~132.0 | Ar-C (C-1) | Quaternary carbon of the benzoyl group. |

| ~128.0 | Ar-CH (C-6) | Aromatic CH carbon. |

| ~115.0 | Ar-CH (C-2) | Aromatic CH carbon. |

| ~112.0 | Ar-CH (C-5) | Aromatic CH carbon. |

| ~81.0 | O-CH (cyclopentyl) | Carbon directly bonded to the ether oxygen. |

| ~56.0 | O-CH₃ | Methoxy carbon. |

| ~32.5 | Cyclopentyl-CH₂ | Carbons adjacent to the O-CH group. |

| ~24.0 | Cyclopentyl-CH₂ | Remaining cyclopentyl carbons. |

Rationale for Assignments: The carbonyl carbon of the acyl chloride will be the most downfield signal. The aromatic carbons attached to the oxygen atoms will also be significantly downfield. The remaining aromatic and aliphatic carbons will appear in their expected regions, with the carbon of the methoxy group appearing around 56 ppm and the carbons of the cyclopentyloxy group appearing further upfield.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for the rapid identification of key functional groups within a molecule.

Table 3: Predicted IR Absorption Bands for 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Medium-Strong | Aliphatic C-H Stretch |

| ~1775 | Strong, Sharp | C=O Stretch (Acyl Chloride) |

| ~1600, ~1500 | Medium | Aromatic C=C Stretch |

| ~1270 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1140 | Strong | C-O Stretch (Alkyl Ether) |

| ~1020 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

| ~850-800 | Strong | C-Cl Stretch |

Rationale for Assignments: The most characteristic peak in the IR spectrum will be the strong, sharp absorption for the carbonyl group of the acyl chloride at a high wavenumber (~1775 cm⁻¹), a hallmark of this functional group. The presence of both aryl and alkyl ether linkages will give rise to strong C-O stretching bands in the fingerprint region.[5][6] The various C-H and C=C stretching frequencies will confirm the presence of the aromatic and aliphatic components.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron ionization mass spectrometry (EI-MS) provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride

| m/z | Proposed Fragment | Rationale for Formation |

| 254/256 | [M]⁺ | Molecular ion peak (with ³⁵Cl/³⁷Cl isotopes in a ~3:1 ratio). |

| 219 | [M - Cl]⁺ | Loss of the chlorine radical to form a stable acylium ion. This is often the base peak. |

| 191 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide from the acylium ion. |

| 151 | [M - Cl - C₅H₈]⁺ | Loss of cyclopentene from the acylium ion. |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation. |

Rationale for Fragmentation: Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[1][7] The most significant fragmentation pathway for benzoyl chlorides is the loss of the chlorine atom to form a highly stable acylium ion, which is often the base peak. Further fragmentation can occur from this acylium ion, including the loss of carbon monoxide. The ether linkages can also undergo cleavage.

Visualizing the Data: Workflow and Structure

A logical workflow is essential for the systematic spectroscopic analysis and characterization of a novel compound.

Caption: Molecular structure of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride.

Conclusion: A Validated Molecular Identity

The synergistic application of ¹H NMR, ¹³C NMR, IR, and MS provides a robust and self-validating methodology for the structural confirmation of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride. The predicted data, based on established spectroscopic principles and analysis of analogous structures, offers a reliable blueprint for researchers working with this compound. This guide underscores the importance of a multi-faceted spectroscopic approach in modern chemical research, ensuring the integrity of starting materials and the unambiguous characterization of novel molecular entities.

References

-

Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy, 32(5), 20-25. [Link]

-

Organic Spectroscopy International. (2015). Mass Spectrum of Ethers. [Link]

-

LibreTexts. (2023). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

Whitman College. (n.d.). GCMS Section 6.13. [Link]

-

YouTube. (2023). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. [Link]

-

PubChem. (n.d.). 3-(cyclopentyloxy)-4-methoxybenzoic acid. Retrieved from [Link]

-

LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

-

Yahya-Meymandi, A., et al. (n.d.). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. ResearchGate. [Link]

-

YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

Sources

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 7. GCMS Section 6.13 [people.whitman.edu]

Safety data sheet (SDS) and handling precautions for 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride

An In-depth Technical Guide to the Safe Handling of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reactivity and Importance of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride

3-(Cyclopentyloxy)-4-methoxybenzoyl chloride (CAS No. 144036-19-1) is a specialized acyl chloride derivative increasingly utilized as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its utility lies in the reactive benzoyl chloride moiety, which allows for the facile introduction of the 3-(cyclopentyloxy)-4-methoxyphenyl group into a target structure. This is particularly relevant in the development of novel therapeutic agents, such as phosphodiesterase-4 (PDE4) inhibitors.[3]

However, the very reactivity that makes this compound a valuable synthetic intermediate also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.[4][5] As with all acyl chlorides, the primary hazard stems from its high reactivity, particularly with nucleophiles such as water, which can lead to the release of corrosive byproducts.[5] This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride, grounded in the principles of chemical reactivity and laboratory safety.

Chemical and Physical Properties

A clear understanding of the physical properties of a chemical is the foundation of its safe handling. These properties dictate its behavior under various laboratory conditions and inform the necessary storage and handling protocols.

| Property | Value | Source |

| CAS Number | 144036-19-1 | [6] |

| Molecular Formula | C13H15ClO3 | [6][7] |

| Molecular Weight | 254.71 g/mol | [6][8] |

| Boiling Point | 372.8°C at 760 mmHg | [8] |

| Flash Point | 151.5°C | [8] |

| Density | 1.22 g/cm³ | [8] |

| Appearance | Likely a solid or liquid | [9] (analogy) |

| Solubility | Reacts with water | [5] (general) |

Hazard Identification and GHS Classification

While a specific, comprehensive GHS classification for 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride is not universally published, its classification can be inferred from the known hazards of similar benzoyl chlorides and acyl chlorides in general.[10] The primary hazards are associated with its corrosive nature.

-

Skin Corrosion/Irritation: Likely Category 1B or 2. Acyl chlorides are known to cause severe skin burns and irritation upon contact.[11] This is due to their reaction with moisture on the skin to produce hydrochloric acid and the corresponding carboxylic acid, both of which are corrosive.[4]

-

Serious Eye Damage/Irritation: Likely Category 1 or 2A. Contact with the eyes can cause severe damage, including burns and potentially irreversible harm.[11] It is also classified as a lachrymator, meaning it can cause tearing.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[9][11] Inhalation of vapors or aerosols can damage the mucous membranes and upper respiratory tract.[12]

Core Reactivity: The "Why" Behind the Hazard

The hazardous nature of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride is a direct consequence of the chemistry of the acyl chloride functional group. The carbon atom in the carbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles.

Hydrolysis: The most critical reaction from a safety perspective is its violent reaction with water.[2][13] This hydrolysis reaction produces 3-(cyclopentyloxy)-4-methoxybenzoic acid and corrosive hydrogen chloride (HCl) gas.[5] The release of HCl gas is a primary contributor to the respiratory and contact hazards.

R-COCl + H₂O → R-COOH + HCl

This reactivity underscores the critical need to handle the compound in a moisture-free environment.[2][4]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is non-negotiable to ensure the safety of laboratory personnel and the integrity of the compound.

Engineering Controls

The first line of defense is to minimize exposure through engineering controls.

-

Chemical Fume Hood: All handling of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride must be conducted in a certified chemical fume hood to control the release of corrosive vapors.[4][12]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[11]

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[14] Their proximity is crucial for immediate decontamination in case of accidental exposure.[15]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. The choice of PPE should be based on a thorough risk assessment of the planned procedure.

-

Hand Protection: Wear impervious chemical-resistant gloves, such as nitrile or neoprene.[4][11] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[11]

-

Eye and Face Protection: Chemical safety goggles are required at a minimum.[4] For procedures with a higher risk of splashing, a full face shield should be worn in addition to goggles.[10]

-

Skin and Body Protection: A lab coat is standard. For larger quantities or higher-risk operations, a chemical-resistant apron or a full protective suit should be considered.[11]

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with acid gas cartridges is necessary.[12][14]

Storage Requirements

Proper storage is crucial to maintain the compound's stability and prevent hazardous reactions.

-

Container: Store in a tightly sealed container to prevent contact with moisture.[4][6]

-

Environment: Keep in a cool, dry, and well-ventilated area.[4][6]

-

Incompatibilities: Store away from water, alcohols, amines, strong bases, and oxidizing agents.[2][14]

Experimental Workflow: A Step-by-Step Guide to Safe Use

This section details a generalized workflow for using 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride in a typical acylation reaction.

-

Preparation and Pre-Reaction Checks:

-

Don the appropriate PPE as outlined above.

-

Ensure the chemical fume hood is functioning correctly.

-

Verify that a compatible quenching agent (e.g., a solution of sodium bicarbonate or an alcohol) and spill kit are readily available.[16]

-

All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under an inert atmosphere) to remove any traces of water.

-

-

Handling and Dispensing:

-

Work within the fume hood.

-

Slowly open the container, being mindful of any potential pressure buildup, especially if the container has been stored for a long time.

-

Dispense the required amount of the chemical carefully, avoiding splashing.

-

-

Reaction Setup:

-

If the reaction is sensitive to moisture, it should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Add the 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride to the reaction mixture in a controlled manner, often dropwise, to manage the reaction's exothermicity.[16]

-

-

Work-up and Quenching:

-

Upon completion of the reaction, any unreacted acyl chloride must be safely quenched.

-

Slowly and carefully add a suitable quenching agent to the reaction mixture while monitoring for any signs of a vigorous reaction (e.g., gas evolution, temperature increase).[16] Common quenching agents include alcohols (to form esters) or a basic aqueous solution (e.g., sodium bicarbonate).[16]

-

-

Waste Disposal:

-

All waste materials, including empty containers and contaminated labware, should be disposed of in accordance with local, state, and federal regulations.

-

Do not mix acyl chloride waste with incompatible chemicals.

-

Diagram of a Safe Handling Workflow

Caption: A generalized workflow for the safe handling of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride.

Emergency Procedures: Planning for the Unexpected

A robust emergency plan is a critical component of laboratory safety. All personnel must be trained on these procedures before working with 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride.

Spill Response

The appropriate response depends on the size and location of the spill.

-

Minor Spill (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.[17]

-

Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.

-

Decontaminate the area with a suitable solution (e.g., sodium bicarbonate solution), followed by a final rinse.

-

-

Major Spill (outside a fume hood or a large volume):

-

Evacuate the immediate area.[12]

-

Alert others and activate the nearest fire alarm if there is a fire risk.

-

Contact your institution's emergency response team (e.g., Environmental Health & Safety).[12]

-

Provide them with the identity of the spilled material and any other relevant information.

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

-

Diagram of Spill Response Logic

Caption: Decision-making flowchart for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid is critical to mitigating the effects of exposure.[6][18]

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Conclusion: A Culture of Safety

3-(Cyclopentyloxy)-4-methoxybenzoyl chloride is a powerful tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to the potential for harm if not handled with the respect and caution it deserves. By integrating a deep understanding of its chemical reactivity with robust engineering controls, appropriate personal protective equipment, and well-rehearsed emergency procedures, researchers can safely harness its synthetic potential. A proactive culture of safety, where every step is questioned and every protocol is validated, is the ultimate safeguard for scientists and their groundbreaking work.

References

-

3-(CYCLOPENTYLOXY)-4-METHOXYBENZOYL CHLORIDE (CAS No. 144036-19-1) SDS. (n.d.). XiXisys.com. Retrieved from [Link]

-

3-(Cyclopentyloxy)-4-methoxybenzoyl chloride. (n.d.). LabSolutions. Retrieved from [Link]

-

Standard Operating Procedure: Hydrochloric Acid. (n.d.). University of Wollongong. Retrieved from [Link]

-

Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. (n.d.). SGT. Retrieved from [Link]

-

Acyl chloride. (2025, August 3). Sciencemadness Wiki. Retrieved from [Link]

-

Safety Data Sheet: 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride. (2025, January 18). AA Blocks. Retrieved from [Link]

-

3-(Cyclopentyloxy)-4-methoxybenzoyl chloride. (n.d.). PubChem. Retrieved from [Link]

-

3-(Cyclopentyloxy)-4-methoxybenzoyl chloride, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

-

What is the emergency treatment for acid exposure? (2025, October 18). Dr.Oracle. Retrieved from [Link]

-

How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng. Retrieved from [Link]

-

What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]

-

Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky. Retrieved from [Link]

-

Hazardous Substance Fact Sheet: Acetyl Chloride. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety. Retrieved from [Link]

-

Yahya-Meymandi, A., Mohammadi Ziarani, G., Shafiee, A., & Foroumadi, A. (n.d.). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Retrieved from [Link]

-

Synthesis of 4-methoxybenzoyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

- 1. 144036-19-1|3-(Cyclopentyloxy)-4-methoxybenzoyl chloride|BLD Pharm [bldpharm.com]

- 2. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

- 3. asianpubs.org [asianpubs.org]

- 4. nbinno.com [nbinno.com]

- 5. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 6. Page loading... [wap.guidechem.com]

- 7. 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride | C13H15ClO3 | CID 2794600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.nl [fishersci.nl]

- 10. tcichemicals.com [tcichemicals.com]

- 11. aablocks.com [aablocks.com]

- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 13. nj.gov [nj.gov]

- 14. fishersci.com [fishersci.com]

- 15. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 16. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 17. safety.fsu.edu [safety.fsu.edu]

- 18. droracle.ai [droracle.ai]

Introduction: The Central Role of Benzoyl Chlorides in Modern Synthesis

An In-Depth Technical Guide to the Synthesis of Substituted Benzoyl Chlorides

Substituted benzoyl chlorides are a cornerstone class of organic compounds, serving as highly versatile intermediates for researchers, scientists, and drug development professionals.[1][2] Characterized by a benzene ring bearing an acyl chloride (-COCl) group and various other substituents, these molecules are prized for their reactivity. As activated derivatives of the corresponding benzoic acids, they readily participate in a wide range of nucleophilic acyl substitution reactions.[2][3][4] This reactivity makes them indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced polymers.[1][2]

This technical guide provides a comprehensive overview of the principal synthetic routes to substituted benzoyl chlorides, with a focus on the underlying mechanisms, practical experimental protocols, and critical safety considerations. As a senior application scientist, the aim is not merely to present procedures, but to illuminate the causal relationships that govern these transformations, enabling researchers to make informed decisions in their synthetic endeavors.

Part 1: Core Synthetic Strategies from Carboxylic Acids

The most common and direct route to substituted benzoyl chlorides is the conversion of the corresponding substituted benzoic acids. This transformation hinges on replacing the hydroxyl (-OH) group of the carboxylic acid with a chloride (-Cl) atom.[5] Since the hydroxyl group is a poor leaving group, this conversion requires specific chlorinating agents that activate the carboxylic acid and facilitate the substitution.[6] The two most prevalent and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[4][7]

The Thionyl Chloride (SOCl₂) Method: A Robust and Widely Used Protocol

Thionyl chloride is a powerful and highly effective reagent for converting carboxylic acids to their corresponding acyl chlorides.[3][8] The reaction is thermodynamically favorable due to the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the product.[9][10][11]

The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.[6] The key to this transformation is the conversion of the poor leaving group (-OH) into a much better leaving group.

-

Activation: The reaction initiates with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[8][9][12]

-

Intermediate Formation: This initial attack leads to the formation of a highly reactive intermediate, an acyl chlorosulfite.[6] This intermediate is primed for the subsequent nucleophilic attack.

-

Nucleophilic Attack and Elimination: A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon of the acyl chlorosulfite intermediate.[3][10][12] The tetrahedral intermediate formed then collapses, leading to the elimination of the chlorosulfite group, which decomposes into the stable gaseous molecules SO₂ and HCl.[8][9]

This protocol describes a general procedure for the conversion of benzoic acid to benzoyl chloride using thionyl chloride.[13][14][15]

-

Materials:

-

Benzoic acid (dry)

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF, catalytic amount, optional)

-

Anhydrous solvent (e.g., dichloromethane, toluene, or neat)

-

-

Procedure:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.[14]

-

Reagents: To the flask, add dry benzoic acid. Add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents). A catalytic amount of DMF can be added to accelerate the reaction, especially for less reactive benzoic acids.[10]

-

Reaction: The mixture is gently heated to reflux. The reaction progress can be monitored by the cessation of gas evolution.

-

Workup: After the reaction is complete, the excess thionyl chloride is removed. This is typically achieved by distillation, often under reduced pressure.[14][15] The crude benzoyl chloride can then be purified by fractional distillation.[5][13]

-

-

High Yield: This method generally provides high yields of the desired benzoyl chloride.

-

Irreversible Reaction: The formation of gaseous byproducts makes the reaction effectively irreversible.[10]

-

Cost-Effective: Thionyl chloride is a relatively inexpensive reagent.

-

Harsh Conditions: The reaction often requires heating, which may not be suitable for substrates with sensitive functional groups. The generation of acidic HCl gas can also be a limitation.

The Oxalyl Chloride ((COCl)₂) Method: A Milder Alternative

Oxalyl chloride, in combination with a catalytic amount of N,N-dimethylformamide (DMF), offers a milder and often more selective method for the synthesis of acyl chlorides from carboxylic acids.[16][17][18] This method is particularly advantageous for substrates that are sensitive to the higher temperatures and strongly acidic conditions of the thionyl chloride method.

The reaction with oxalyl chloride proceeds through a different mechanistic pathway, involving the in-situ formation of a Vilsmeier-Haack type reagent.[19]

-

Formation of the Vilsmeier Reagent: DMF reacts with oxalyl chloride to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[20][21][22][23] This is the key catalytic species.

-

Activation of the Carboxylic Acid: The carboxylic acid then attacks the Vilsmeier reagent, leading to the formation of an activated intermediate.

-

Nucleophilic Attack and Decomposition: A chloride ion attacks the carbonyl carbon of this intermediate. The subsequent collapse of the tetrahedral intermediate yields the desired acyl chloride, regenerates the DMF catalyst, and releases carbon dioxide and carbon monoxide as gaseous byproducts.[7][24]

This protocol outlines a general procedure using oxalyl chloride and catalytic DMF.[17]

-

Materials:

-

Substituted benzoic acid (dry)

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

-

Procedure:

-

Setup: In a fume hood, dissolve the dry substituted benzoic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a gas outlet.

-

Catalyst: Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Reagent Addition: Slowly add oxalyl chloride (typically 1.2 to 1.5 equivalents) to the stirred solution at room temperature or 0 °C. Vigorous gas evolution (CO₂ and CO) is typically observed.

-

Reaction: Allow the reaction to stir at room temperature until the gas evolution ceases.

-

Workup: The solvent and any excess oxalyl chloride are removed under reduced pressure to yield the crude substituted benzoyl chloride, which can be used directly or purified by distillation.

-

-

Mild Conditions: The reaction is typically run at or below room temperature, making it suitable for sensitive substrates.

-

Clean Reaction: The byproducts are all gaseous, simplifying the workup procedure.[16]

-

High Selectivity: Oxalyl chloride is often more selective than thionyl chloride.[16]

-

Cost: Oxalyl chloride is generally more expensive than thionyl chloride.

Part 2: Alternative Synthetic Pathways

While conversion from carboxylic acids is the most common route, substituted benzoyl chlorides can be prepared from other starting materials.

-

From Benzaldehydes: Substituted benzaldehydes can be chlorinated to form the corresponding benzoyl chlorides.[2][25] This can be achieved using chlorine gas, often with a radical initiator.[2]

-

From Benzotrichlorides: Partial hydrolysis of substituted benzotrichlorides in the presence of a catalyst like sulfuric acid or ferric chloride can yield benzoyl chlorides.[26][27]

Part 3: Purification and Data Presentation

The purification of substituted benzoyl chlorides is crucial to ensure their suitability for subsequent reactions.

-

Distillation: The most common method for purifying liquid benzoyl chlorides is fractional distillation under reduced pressure.[2][14][15] This is effective for removing non-volatile impurities and any remaining chlorinating agent.

-

Washing: Before distillation, a crude product might be washed with a weak base solution (e.g., 5% sodium bicarbonate) to neutralize any residual HCl, followed by washing with water and brine, and then drying over an anhydrous salt like magnesium sulfate.[28]

Table 1: Comparison of Common Chlorinating Agents

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Phosphorus Pentachloride (PCl₅) |

| Reactivity | High | High (with DMF catalyst) | Very High |

| Byproducts | SO₂(g), HCl(g)[8] | CO₂(g), CO(g), HCl(g)[24] | POCl₃(l), HCl(g)[5] |

| Conditions | Often requires heating | Room temperature or below | Typically requires mild heating |

| Workup | Removal of excess reagent | Evaporation of solvent/reagent | Separation from POCl₃ |

| Substrate Scope | Broad, but can be harsh | Broad, good for sensitive substrates | Broad, but very aggressive |

| Cost | Low | High | Moderate |

Part 4: Critical Safety Considerations

Both thionyl chloride and oxalyl chloride are hazardous materials that must be handled with extreme care in a well-ventilated fume hood.[29][30]

-

Toxicity and Corrosivity: Both reagents are toxic, corrosive, and lachrymators (tear-producing).[16][31] Inhalation can cause severe damage to the respiratory tract.[31][32] Skin and eye contact will result in severe burns.[31][32]

-

Reaction with Water: They react violently with water, releasing toxic and corrosive HCl gas.[16][31] All glassware must be scrupulously dried before use, and reactions should be conducted under an inert atmosphere if possible.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves, must be worn at all times.[29][31]

-

Spill Management: Spills should be neutralized with an inert absorbent material like dry sand or vermiculite. Water should never be used to clean up spills of these reagents.[29][30]

Table 2: Safety Profile of Key Reagents

| Reagent | Primary Hazards | Handling Precautions |

| Thionyl Chloride | Toxic if inhaled, causes severe skin burns and eye damage, reacts violently with water.[31][32] | Use only in a fume hood, wear appropriate PPE, keep away from moisture, handle under inert gas.[31] |

| Oxalyl Chloride | Toxic, corrosive, lachrymator, reacts with water.[16] | Use only in a fume hood, wear appropriate PPE, avoid contact with moisture.[30] |

| Benzoyl Chloride | Lachrymator, corrosive, irritating to skin and eyes. | Handle in a fume hood, wear appropriate PPE, avoid contact with moisture as it hydrolyzes. |

Conclusion

The synthesis of substituted benzoyl chlorides is a fundamental transformation in organic chemistry, with thionyl chloride and oxalyl chloride being the reagents of choice for the conversion of carboxylic acids. The selection between these two powerful reagents should be guided by the specific characteristics of the substrate, particularly its sensitivity to heat and acidic conditions. A thorough understanding of the reaction mechanisms provides the causal framework for optimizing reaction conditions and troubleshooting synthetic challenges. Adherence to strict safety protocols is paramount when handling these hazardous but indispensable reagents. By leveraging the insights and protocols detailed in this guide, researchers can confidently and safely incorporate the synthesis of substituted benzoyl chlorides into their workflows, enabling the development of novel molecules for a wide range of scientific applications.

References

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of benzoyl chloride. Retrieved from [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride. Retrieved from [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

-

ResearchGate. (2020, June 9). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? Retrieved from [Link]

-

Organic Chemistry. (2021, October 11). Vilsmeier-Haack Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]

-

Clark, J. (n.d.). converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-. Retrieved from [Link]

-

Pearson. (n.d.). Carboxylic Acid to Acid Chloride: Videos & Practice Problems. Retrieved from [Link]

-

OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. Retrieved from [Link]

-

askIITians. (2025, July 20). Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

- Google Patents. (n.d.). US4430181A - Process for the preparation of benzoyl chloride.

- Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.

- Google Patents. (n.d.). CN104230703A - Method for synthesizing high-purity benzoyl chloride.

-

ResearchGate. (n.d.). Synthesis of substituted benzoyl chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. Retrieved from [Link]

-

New Jersey Department of Health. (2000, April). HAZARD SUMMARY: THIONYL CHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). CN103787874A - Preparation process of benzoyl chloride.

-

Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube. Retrieved from [Link]

-

Allen. (n.d.). List three reagents for converting a carboxylic acid to its acyl chloride. Select the most convenient of the three reagents. Give a reason for the choice. Retrieved from [Link]

-